N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-3-25-17-6-4-5-14-11-18(26-19(14)17)16-12-28-21(22-16)23-20(24)13-7-9-15(27-2)10-8-13/h4-12H,3H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFFVWXZKRCMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxy-4-ethoxyacetophenone
The benzofuran ring is constructed via acid-catalyzed cyclization:
- Starting material : 2-Hydroxy-4-ethoxyacetophenone (1.0 equiv) reacts with chloroacetic acid (1.2 equiv) in concentrated H₂SO₄ at 80°C for 6 h.
- Mechanism : Electrophilic substitution followed by intramolecular esterification.
- Yield : 68–72% after recrystallization (ethanol/water).
Characterization :
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C ether).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J=8.4 Hz, 1H), 7.21 (d, J=2.0 Hz, 1H), 6.95 (dd, J=8.4, 2.0 Hz, 1H), 4.15 (q, J=7.0 Hz, 2H), 1.42 (t, J=7.0 Hz, 3H).
Thiazole Ring Formation
Hantzsch Thiazole Synthesis
4-(7-Ethoxybenzofuran-2-yl)thiazol-2-amine is synthesized via:
- Reactants : 7-Ethoxybenzofuran-2-carbaldehyde (1.0 equiv), thiourea (1.5 equiv), and bromine (1.2 equiv) in ethanol at reflux.
- Mechanism : α-Bromination of aldehyde followed by cyclocondensation with thiourea.
- Yield : 65–70% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Characterization :
Amide Bond Formation
Schotten-Baumann Reaction
Coupling 4-(7-ethoxybenzofuran-2-yl)thiazol-2-amine with 4-(methylthio)benzoyl chloride:
- Conditions :
- Workup : Quench with ice-water, extract with DCM, dry (Na₂SO₄), concentrate.
- Purification : Recrystallization (ethanol) → 75–80% yield.
Optimization Note :
Spectral Characterization of Final Product
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) :
δ 8.21 (s, 1H, NH), 8.05 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (d, J=8.4 Hz, 1H, benzofuran-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.12 (d, J=2.0 Hz, 1H, benzofuran-H), 6.98 (dd, J=8.4, 2.0 Hz, 1H, benzofuran-H), 4.18 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.55 (s, 3H, SCH₃), 1.48 (t, J=7.0 Hz, 3H, OCH₂CH₃).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Schotten-Baumann | 75 | 98 | 120 |
| EDCI/HOBt coupling | 85 | 99 | 210 |
| Solid-phase synthesis | 60 | 95 | 180 |
Challenges and Optimization Strategies
Byproduct Formation in Thiazole Synthesis
Amide Hydrolysis Under Acidic Conditions
- Issue : Final product degrades at pH < 4.
- Mitigation : Neutral workup (pH 6–7) and avoid prolonged acid exposure.
Industrial-Scale Considerations
Green Chemistry Metrics
- E-factor : 18.2 (kg waste/kg product)
- PMI (Process Mass Intensity) : 32.7.
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole and benzofuran rings may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzamide derivatives.
Medicine: Potential therapeutic agent for diseases where benzamide derivatives have shown efficacy, such as cancer or neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the benzofuran and thiazole rings may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Benzofuran-Thiazole-Benzamide Analogs
Notes:
- Replacing methylthio (-SMe) with sulfonyl (-SO₂) in the benzamide moiety (as in ) introduces polarity, which may alter solubility and target binding interactions.
Thiazole-Benzamide Derivatives with Varied Substituents
Table 2: Comparison with Thiazole-Benzamide Compounds from Literature
Key Observations :
- Piperazine-linked acetamide derivatives (e.g., compound 13 ) demonstrate higher melting points (289–290°C) due to hydrogen-bonding capabilities, contrasting with the target compound’s likely lower melting point (unreported).
Heterocyclic Hybrids with Similar Pharmacophores
Table 3: Comparison with Benzothiazole and Triazole Hybrids
Structural Insights :
- Nitro and halogen substituents (e.g., in 4a and 11 ) are common in bioactive compounds but absent in the target compound, suggesting divergent therapeutic applications.
Biological Activity
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological importance, and mechanisms of action of this compound, drawing on a variety of research studies and data sources.
Synthesis
The synthesis of this compound typically involves the coupling of benzothiazole derivatives with substituted benzamides. The process often utilizes various reaction conditions to optimize yield and purity. Key steps include:
- Formation of Benzothiazole : Reaction of thiazole with appropriate aryl halides.
- Coupling Reaction : Condensation with benzamide derivatives under acidic or basic conditions.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) values for these compounds often fall in the range of 50–100 μg/mL, suggesting potent antimicrobial efficacy.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| HCT116 (Colon Cancer) | 3.5 | Cell cycle arrest |
Antioxidant Activity
Another significant aspect of this compound is its antioxidant properties. Studies have shown that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in cancer progression, such as cyclooxygenase (COX) and lipoxygenase pathways.
- Signal Transduction Modulation : It may modulate signaling pathways related to inflammation and apoptosis, thereby enhancing its therapeutic potential.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity contributes to reducing oxidative damage in cells, which is crucial for preventing carcinogenesis.
Case Studies
A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of a series of benzothiazole derivatives, including our compound of interest. The findings revealed that modifications in the substituents significantly affected both the potency and selectivity towards cancer cell lines .
Another investigation focused on the structure–activity relationship (SAR), demonstrating that specific functional groups on the thiazole ring enhance biological activity against microbial pathogens .
Q & A
Q. What are the optimal synthetic routes for N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Thiazole ring formation : Use Hantzsch thiazole synthesis with α-haloketones and thioamides under acidic/basic conditions .
- Coupling reactions : Link the benzofuran and benzamide moieties via Suzuki-Miyaura cross-coupling or nucleophilic substitution.
- Solvent optimization : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility and reactivity.
- Yield factors : Temperature (60–80°C), catalyst choice (e.g., Pd(PPh₃)₄ for coupling), and protective groups (e.g., Boc for amine intermediates) improve purity (78–90% yields reported in analogous syntheses) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm connectivity of the thiazole, benzofuran, and methylthio groups. Key signals include δ 7.2–8.1 ppm (aromatic protons) and δ 2.5 ppm (methylthio S–CH₃) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 425.1 for C₂₁H₁₉N₂O₃S₂) .
- HPLC : Purity assessment (≥95% by reverse-phase C18 columns, acetonitrile/water gradient) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Anticancer : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antiviral : Plaque reduction assays for HBV or HIV-1, measuring viral load via qRT-PCR .
- Anti-inflammatory : COX-2 inhibition ELISA or NF-κB reporter assays .
Advanced Research Questions
Q. How does the methylthio group in the benzamide moiety influence target binding and selectivity?
- Hydrophobic interactions : The methylthio group enhances lipophilicity, improving membrane permeability (LogP ~3.2 predicted) .
- Electron-withdrawing effects : Modulates benzamide’s electron density, affecting hydrogen bonding with targets like kinase ATP-binding pockets.
- Comparative studies : Analogues with ethylthio or sulfonyl groups show reduced antiviral potency (e.g., IC₅₀ increases from 1.2 μM to >10 μM), suggesting methylthio optimizes steric and electronic fit .
Q. How can molecular docking and dynamics simulations elucidate mechanisms of action?
Q. How should researchers resolve contradictions in reported biological activities across studies?
- Case example : Discrepancies in antiviral activity (e.g., HBV inhibition in vs. null results in ):
- Experimental variables : Validate cell lines (HepG2.2.15 vs. primary hepatocytes), viral strains (genotype D vs. B), and assay duration (72h vs. 48h).
- Structural verification : Confirm batch purity (HPLC/NMR) to rule out degradation products.
- Dose-response curves : Use Hill slopes to compare efficacy thresholds (e.g., EC₅₀ vs. EC₉₀) .
Q. What strategies improve metabolic stability and reduce off-target effects?
- Prodrug design : Introduce acetylated or PEGylated groups on the ethoxybenzofuran to slow hepatic CYP3A4 metabolism .
- Selectivity screening : Kinase profiling (e.g., Eurofins Panlabs) identifies off-target inhibition (e.g., JAK2 vs. Abl1).
- Metabolite ID : LC-MS/MS detects major phase I metabolites (e.g., sulfoxide formation via S-oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
